(4-fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone
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Overview
Description
(4-fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone is a versatile chemical compound with unique properties that make it a promising candidate for various scientific research applications. Its structure consists of a 4-fluorophenyl group attached to a fluorosulfonyl-imino-methyl-lambda6-sulfanone moiety, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone typically involves the reaction of 4-fluorobenzene with fluorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or acetonitrile to facilitate the reaction. The temperature is maintained at around 0-5°C to ensure the stability of the intermediates and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(4-fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone
- (4-bromophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone
- (4-methylphenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone
Uniqueness
(4-fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone stands out due to its unique combination of a fluorophenyl group and a fluorosulfonyl-imino-methyl-lambda6-sulfanone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
2649011-59-4 |
---|---|
Molecular Formula |
C7H7F2NO3S2 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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